molecular formula C9H12N2O4S2 B13507754 N1-Cyclopropylbenzene-1,3-disulfonamide

N1-Cyclopropylbenzene-1,3-disulfonamide

Cat. No.: B13507754
M. Wt: 276.3 g/mol
InChI Key: SSBLBDDNUMWPSF-UHFFFAOYSA-N
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Description

N1-Cyclopropylbenzene-1,3-disulfonamide is an organic compound with the molecular formula C9H12N2O4S2. It is a derivative of benzene-1,3-disulfonamide, where one of the hydrogen atoms on the nitrogen is replaced by a cyclopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclopropylbenzene-1,3-disulfonamide can be achieved through several methods. One common approach involves the reaction of benzene-1,3-disulfonyl chloride with cyclopropylamine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Benzene-1,3-disulfonyl chloride and cyclopropylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The benzene-1,3-disulfonyl chloride is dissolved in an appropriate solvent (e.g., dichloromethane), and cyclopropylamine is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours.

    Isolation: The product is isolated by filtration, washed with water, and purified by recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N1-Cyclopropylbenzene-1,3-disulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N1-Cyclopropylbenzene-1,3-disulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-Cyclopropylbenzene-1,3-disulfonamide involves its interaction with molecular targets such as enzymes or proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects .

Properties

Molecular Formula

C9H12N2O4S2

Molecular Weight

276.3 g/mol

IUPAC Name

3-N-cyclopropylbenzene-1,3-disulfonamide

InChI

InChI=1S/C9H12N2O4S2/c10-16(12,13)8-2-1-3-9(6-8)17(14,15)11-7-4-5-7/h1-3,6-7,11H,4-5H2,(H2,10,12,13)

InChI Key

SSBLBDDNUMWPSF-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)N

Origin of Product

United States

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